molecular formula C7H7NO3 B2499518 Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate CAS No. 1564056-22-9

Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate

Cat. No.: B2499518
CAS No.: 1564056-22-9
M. Wt: 153.137
InChI Key: ORDFEFUCSQSHLO-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate is an organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the oxazole ring and the ester functional group in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as amino alcohols or amino acids with carboxylic acids or their derivatives.

    Esterification: The oxazole intermediate is then esterified using methanol and an acid catalyst to form the methyl ester.

    Alkene Formation: The final step involves the formation of the (E)-alkene through a Wittig reaction or a similar olefination process.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts, solvents, and reaction conditions are carefully selected to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole carboxylic acids.

    Reduction: Reduction can lead to the formation of oxazole alcohols or alkanes.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the oxazole ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction may produce oxazole alcohols.

Scientific Research Applications

Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Investigated for its biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Material Science: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other molecular interactions that contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (E)-3-(1,3-thiazol-4-yl)prop-2-enoate: Similar structure with a thiazole ring instead of an oxazole ring.

    Methyl (E)-3-(1,3-imidazol-4-yl)prop-2-enoate: Contains an imidazole ring, offering different chemical and biological properties.

Uniqueness

Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate is unique due to the presence of the oxazole ring, which imparts specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-10-7(9)3-2-6-4-11-5-8-6/h2-5H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDFEFUCSQSHLO-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=COC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=COC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.